2,4-dioxo-3-(2-phenylethyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Description
2,4-dioxo-3-(2-phenylethyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C25H24N4O5S and its molecular weight is 492.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2,4-dioxo-3-(2-phenylethyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide is 492.14674105 g/mol and the complexity rating of the compound is 875. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,4-dioxo-3-(2-phenylethyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dioxo-3-(2-phenylethyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Inhibitor for SARS-CoV-2 Protease
This compound has been identified as a promising inhibitor targeting the 3-chymotrypsin-like protease (3CLpro) of SARS-CoV-2 . The study employed molecular dynamics simulations and virtual screening to identify potential inhibitors, and F6548-1060 stood out due to its stable hydrogen bonds with amino acids His41 and Thr62 .
Neurodegenerative Disease Research
The compound has been involved in the research of neurodegenerative diseases such as Alzheimer’s or Huntington’s disease . It has been used in the virtual screening of readily available compounds using several protein–ligand complex pharmacophores .
Subcutaneous Fat Reduction
Although not directly related to F6548-1060, the term “1060” has been associated with a new noninvasive 1060-nm laser diode device for the reduction of subcutaneous fat . This might be an interesting avenue to explore for potential overlaps or synergies.
Protodeboronation Research
While not directly linked to F6548-1060, the term “2,4-dioxo” has been associated with research on the catalytic protodeboronation of pinacol boronic esters . This could be a potential area of interest for further research.
Phenol Detection
The term “2,4-dioxo” has also been associated with the indirect electrochemical detection of phenols . This could be another potential application of the compound.
Chemical Synthesis
The compound is available for purchase from chemical suppliers, indicating its potential use in various chemical synthesis and research applications .
properties
IUPAC Name |
2,4-dioxo-3-(2-phenylethyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O5S/c26-35(33,34)20-9-6-18(7-10-20)12-14-27-23(30)19-8-11-21-22(16-19)28-25(32)29(24(21)31)15-13-17-4-2-1-3-5-17/h1-11,16H,12-15H2,(H,27,30)(H,28,32)(H2,26,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWHSSMLGRCTAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C=C(C=C3)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dioxo-3-phenethyl-N-(4-sulfamoylphenethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.